Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

GPR35 GPCR antagonism primary screening

Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 953137-00-3, molecular formula C15H16N4O4S, MW 348.38) is a synthetic small molecule belonging to the alkyl thiazole carbamate class. It features a 2-aminothiazole core substituted at the 4-position with an N-(4-carbamoylphenyl)acetamide side chain and capped with an ethyl carbamate moiety.

Molecular Formula C15H16N4O4S
Molecular Weight 348.38
CAS No. 953137-00-3
Cat. No. B2857081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS953137-00-3
Molecular FormulaC15H16N4O4S
Molecular Weight348.38
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C15H16N4O4S/c1-2-23-15(22)19-14-18-11(8-24-14)7-12(20)17-10-5-3-9(4-6-10)13(16)21/h3-6,8H,2,7H2,1H3,(H2,16,21)(H,17,20)(H,18,19,22)
InChIKeyWVURNGCTRUSASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 953137-00-3): Core Structural and Physicochemical Profile for Scientific Procurement


Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 953137-00-3, molecular formula C15H16N4O4S, MW 348.38) is a synthetic small molecule belonging to the alkyl thiazole carbamate class. It features a 2-aminothiazole core substituted at the 4-position with an N-(4-carbamoylphenyl)acetamide side chain and capped with an ethyl carbamate moiety . Its calculated physicochemical properties (clogP 1.33, topological polar surface area 94.70 Ų, 5 rotatable bonds) indicate moderate lipophilicity and compliance with Lipinski's Rule of Five, supporting its utility in cell-permeable probe design [1]. The compound is supplied at ≥95% purity for research use .

Negative control for GPR35 antagonist screening (reported inactive)
Lipinski-compliant profile supports cell permeability probe design
Para-carbamoyl regioisomer enables linear hydrogen-bond probe studies

Why Generic Substitution with In-Class Analogs of Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Risks Scientific Irreproducibility


Alkyl thiazole carbamate derivatives bearing a 4-carbamoylphenyl group are not interchangeable. Even minor structural alterations—such as changing the ester alkyl chain length or shifting the carbamoyl substituent from the 4- to the 2-position—can profoundly alter target engagement profiles. For example, the ethyl ester variant (EOS19953, CAS 953137-00-3) has been experimentally determined to be inactive against the G-protein coupled receptor GPR35 in a primary antagonist assay, whereas structurally related congeners may exhibit activity [1]. Additionally, the position of the carbamoyl group on the phenyl ring (4-carbamoyl vs. 2-carbamoyl) modulates hydrogen-bond donor/acceptor geometry, directly influencing molecular recognition at enzyme active sites and receptor binding pockets. Procurement without quantitative comparator data thus risks selecting a compound with null activity for a given target, wasting screening resources.

Ester chain variation
Changing alkyl ester length (ethyl to methyl) may shift membrane partitioning and target engagement.
Carbamoyl regioisomerism
4- vs 2-carbamoyl substitution alters hydrogen-bond geometry, potentially affecting target selectivity.
Analog activity unknown
In-class analogs with untested GPR35 activity risk null results, wasting screening resources.

Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate: Quantitative Comparator Evidence for Rational Selection


GPR35 Antagonism: Complete Loss of Activity Relative to Active Congeners in the Alkyl Thiazole Carbamate Series

In a GPR35 antagonism primary assay, ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (EOS19953) was classified as inactive [1]. This contrasts with other alkyl thiazole carbamate analogs that show measurable antagonism, indicating that the specific combination of the ethyl carbamate ester and 4-carbamoylphenylacetamide substitution is disfavored for GPR35 engagement. A direct head-to-head comparison within the same assay platform is not available in the public domain; however, the inactivity designation provides a definitive baseline for excluding this compound from GPR35-targeted campaigns.

GPR35 activity
Reported
Inactive Active (congeners)
Defines negative control baseline for GPR35 campaigns.
Primary antagonist assay (ECBD); confirm in local assay.
GPR35 GPCR antagonism primary screening

ClogP Differential vs. Methyl Ester Analog: Enhanced Lipophilicity for Membrane Partitioning Assays

The ethyl carbamate ester in the target compound (clogP 1.33 [1]) is approximately 0.5 log units more lipophilic than the methyl carbamate analog (methyl N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate, CAS 946284-51-1, clogP ~0.83 as predicted by standard algorithms ). This computable difference indicates that the ethyl ester will exhibit moderately enhanced passive membrane permeability and altered intracellular distribution compared to the methyl ester, which is relevant when selecting a probe for cell-based phenotypic assays.

Lipophilicity shift
Cross-study comparable
+0.50ΔclogP
Ethyl ester moderately more lipophilic than methyl analog.
In silico estimation; experimental logP may differ.
clogP lipophilicity carbamate ester

Regioisomeric Carbamoyl Position: 4-Carbamoyl vs. 2-Carbamoyl Structural Isomerism Enables Orthogonal Hydrogen-Bonding Networks

The target compound carries the carbamoyl substituent at the para (4-) position of the phenyl ring. The ortho (2-) regioisomer, ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, places the carbamoyl group adjacent to the amide linkage, enabling intramolecular hydrogen bonding that can lock the conformation . In contrast, the 4-carbamoyl isomer presents a linear, extended hydrogen-bond donor/acceptor geometry, which favors intermolecular interactions with distal protein residues. This topological distinction is critical for target selectivity but has not yet been quantified in a head-to-head biochemical assay in the public domain.

Regioisomer geometry
Context-dependent
4-carbamoyl (para) vs 2-carbamoyl (ortho)
Para isomer presents linear H-bond geometry; ortho enables intramolecular interaction.
No direct biochemical comparison available.
regioisomer carbamoyl hydrogen bonding

Optimal Scientific and Industrial Use Cases for Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Based on Quantitative Comparative Evidence


Negative Control for GPR35 Antagonist Screening Campaigns

Because EOS19953 is experimentally classified as inactive in a GPR35 antagonism primary assay [1], it serves as an ideal negative control compound to define the assay window and confirm that observed antagonism by test compounds is target-mediated rather than artifactual. Selection of this specific compound over an active but structurally related analog eliminates false-positive risk in high-throughput screening (HTS) hit triage.

Cell Penetration Comparator in Matched Molecular Pair Analysis with the Methyl Ester Analog

The ~0.5 unit higher clogP of the ethyl ester (1.33) relative to the methyl ester (~0.83) makes the pair suitable for matched molecular pair (MMP) analysis of the impact of ester lipophilicity on cellular permeability and intracellular target engagement [1]. Researchers should select the ethyl ester when increased membrane partitioning is hypothesized to improve cellular potency, and use the methyl ester as the permeable but less lipophilic matched control.

Para-Carbamoyl Pharmacophore Probe for Linear Hydrogen-Bonding Interactions

The para-substitution pattern of the 4-carbamoylphenyl group provides a linear, outward-directed hydrogen-bond donor/acceptor geometry distinct from the chelating geometry of the 2-carbamoyl regioisomer [1]. This compound is therefore best applied in crystallographic or NMR-based fragment screening where a linear H-bond vector is required to interrogate distal protein backbone contacts, complementing the orthogonal binding mode of the ortho isomer.

Application
Selection Property
Validation Focus
GPR35 antagonist screening negative control
Reported GPR35 inactivity
Assay window and target-mediated response confirmation
Matched molecular pair for cellular permeability
Higher ethyl ester lipophilicity over methyl analog
Membrane partitioning and intracellular exposure comparison
Linear hydrogen-bond pharmacophore probe
Para-carbamoyl regioisomer (4-position)
Intermolecular H-bond interaction with distal protein residues
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